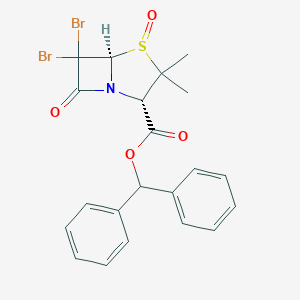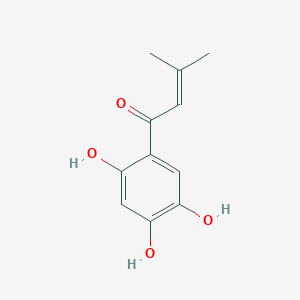
3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one, also known as curcumin, is a natural compound found in the rhizome of the turmeric plant (Curcuma longa L.). It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and anticancer properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
Mechanism of Action
Curcumin exerts its biological effects through various mechanisms, including the modulation of signaling pathways, the regulation of gene expression, and the inhibition of enzymes. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell signaling pathways. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for lab experiments, including its low toxicity, high stability, and easy availability. However, it also has limitations, including its poor solubility in water, low bioavailability, and rapid metabolism.
Future Directions
There are several future directions for research on 3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one, including the development of new formulations to improve its bioavailability, the identification of new targets for its therapeutic applications, and the investigation of its potential synergistic effects with other drugs. Additionally, the use of 3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one in combination with other natural compounds may provide new opportunities for the development of new drugs with enhanced efficacy and reduced toxicity.
Conclusion:
In conclusion, 3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one is a natural compound with promising therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanisms of action and to develop new formulations with improved bioavailability.
Synthesis Methods
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method of synthesis is extraction from turmeric, which involves the isolation of 3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-oneoids from the rhizome of the plant. Chemical synthesis involves the condensation of ferulic acid and vanillin, while biotransformation involves the use of microorganisms to convert other compounds into 3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, cardiovascular diseases, and inflammatory disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
118948-72-4 |
|---|---|
Product Name |
3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one |
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C11H12O4/c1-6(2)3-8(12)7-4-10(14)11(15)5-9(7)13/h3-5,13-15H,1-2H3 |
InChI Key |
OAPQTJUMDYSVBG-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C1=CC(=C(C=C1O)O)O)C |
Canonical SMILES |
CC(=CC(=O)C1=CC(=C(C=C1O)O)O)C |
synonyms |
2-Buten-1-one,3-methyl-1-(2,4,5-trihydroxyphenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



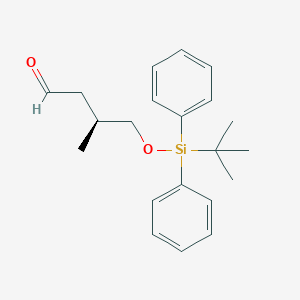

![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
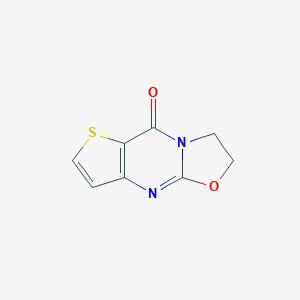

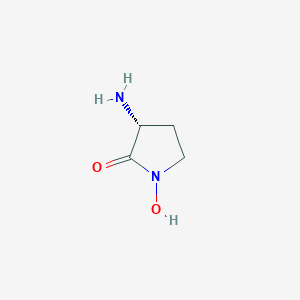
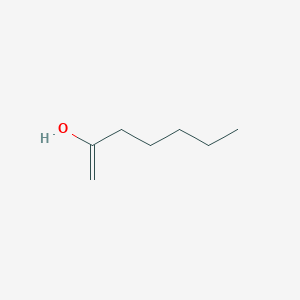
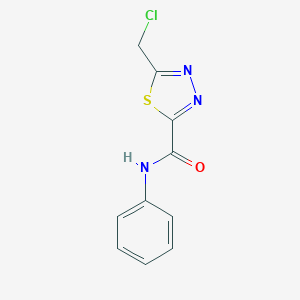

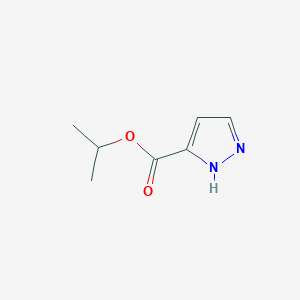
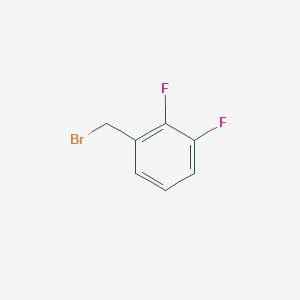

![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
